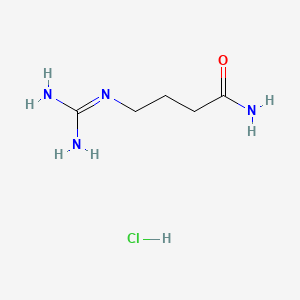

Tiformin hydrochloride

Description

Properties

IUPAC Name |

4-(diaminomethylideneamino)butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O.ClH/c6-4(10)2-1-3-9-5(7)8;/h1-3H2,(H2,6,10)(H4,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQKFKHTHUDEQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177832 | |

| Record name | Tiformin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23256-39-5 | |

| Record name | Butanamide, 4-[(aminoiminomethyl)amino]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23256-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiformin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiformin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butanamide, 4-[(aminoiminomethyl)amino]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIFORMIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T8E9HET7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tiformin hydrochloride is synthesized through the reaction of dimethylamine hydrochloride with cyanoguanidine. The reaction typically involves heating the reactants at temperatures ranging from 100°C to 160°C, often using microwave heating to accelerate the process . The reaction proceeds as follows: [ \text{Cyanoguanidine} + \text{Dimethylamine Hydrochloride} \rightarrow \text{Tiformin Hydrochloride} ]

Industrial Production Methods: Industrial production of Tiformin hydrochloride involves the direct compression of spray-dried granules containing the compound along with excipients such as cetyl alcohol and hydroxypropyl methylcellulose. This method ensures the production of sustained-release tablets that are efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions: Tiformin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: The compound can be reduced under specific conditions, although detailed studies on this are limited.

Substitution: Tiformin hydrochloride can undergo substitution reactions, particularly involving its nitrogen atoms.

Major Products Formed: The major products formed from the oxidation of Tiformin hydrochloride include hydroperoxide of Tiformin, methyl-biguanide, and 2-amino-4-methylamino-1,3,5-triazine .

Scientific Research Applications

Medical Applications

1.1 Diabetes Management

Tiformin hydrochloride is widely used as an antihyperglycemic agent in the treatment of type 2 diabetes mellitus. It works by decreasing hepatic glucose production, reducing intestinal absorption of glucose, and improving insulin sensitivity. This mechanism helps lower blood glucose levels without inducing hypoglycemia, making it a preferred choice for many patients.

1.2 Polycystic Ovary Syndrome

The compound has also been utilized in treating polycystic ovary syndrome (PCOS), a condition often associated with insulin resistance. Studies indicate that Tiformin hydrochloride can help restore ovulatory function and improve metabolic profiles in women with PCOS.

1.3 Potential in Cancer Treatment

Emerging research suggests that Tiformin hydrochloride may have anticancer properties. It has been studied for its effects on cellular metabolism and its ability to inhibit cancer cell proliferation through various pathways, including the modulation of AMP-activated protein kinase (AMPK) signaling .

1.4 Cardiovascular Health

Recent investigations have explored the potential benefits of Tiformin hydrochloride in cardiovascular diseases. Its ability to improve insulin sensitivity and reduce body weight may contribute to better cardiovascular outcomes in diabetic patients.

1.5 Neurodegenerative Disorders

There is growing interest in the neuroprotective effects of Tiformin hydrochloride. Preliminary studies suggest that it may offer protective benefits against neurodegenerative conditions such as Alzheimer's disease by reducing oxidative stress and inflammation.

Scientific Research Applications

2.1 Chemistry

In chemical research, Tiformin hydrochloride serves as a model compound for studying biguanides and their derivatives. It aids in understanding the structure-activity relationships within this class of compounds.

2.2 Biology

Biologically, Tiformin hydrochloride is studied for its impact on cellular metabolism and insulin sensitivity. Research has shown that it influences various metabolic pathways, which can be crucial for developing new therapeutic strategies for metabolic disorders.

2.3 Industry

In the pharmaceutical industry, Tiformin hydrochloride is incorporated into formulations for sustained-release tablets. This application enhances patient compliance by providing a controlled release of the active ingredient over time.

Case Studies

Several case studies have documented the effectiveness and safety profiles of Tiformin hydrochloride across different medical conditions:

Mechanism of Action

Tiformin hydrochloride exerts its effects primarily by decreasing hepatic glucose production, decreasing intestinal absorption of glucose, and improving insulin sensitivity by increasing peripheral glucose uptake and utilization . The molecular targets involved include the activation of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis .

Comparison with Similar Compounds

Structural and Chemical Comparisons

Table 1: Molecular Properties of Tiformin Hydrochloride and Analogues

Key Observations :

- Tiformin vs.

- Tiformin vs. Phenformin : Phenformin’s phenethyl group increases lipophilicity (log P = 0.8), contributing to its higher risk of lactic acidosis due to mitochondrial toxicity .

- Tiformin vs. Pioglitazone : Pioglitazone, a thiazolidinedione, activates PPAR-γ receptors, differing mechanistically from biguanides .

Pharmacological and Clinical Comparisons

Table 2: Pharmacological Data

Key Observations :

- Safety : Phenformin’s high risk of lactic acidosis led to its withdrawal, whereas Tiformin’s risk profile remains understudied but is presumed lower due to structural similarities to metformin .

Analytical and Quality Control Comparisons

Table 3: Impurity Profiles

Key Observations :

- Metformin’s impurity profiling is well-documented, with standardized HPLC methods ensuring quality control . Tiformin lacks analogous data, highlighting a gap in modern pharmacopeial standards .

Biological Activity

Tiformin hydrochloride, also known as 1,1-dimethylbiguanide hydrochloride , is a compound primarily recognized for its role in the management of type 2 diabetes mellitus. Its biological activity extends beyond glycemic control, encompassing various mechanisms and potential therapeutic applications. This article explores the biological activity of Tiformin hydrochloride, including its mechanisms of action, pharmacokinetics, and emerging research findings.

Tiformin hydrochloride operates through multiple biochemical pathways, primarily targeting the liver to reduce glucose production. The key mechanisms include:

- Inhibition of Hepatic Gluconeogenesis : Tiformin hydrochloride decreases glucose production in the liver by inhibiting gluconeogenesis, which is a critical process for maintaining blood glucose levels.

- AMP-Activated Protein Kinase (AMPK) Activation : The compound activates AMPK, which plays a crucial role in cellular energy homeostasis and enhances insulin sensitivity. This activation leads to increased glucose uptake in peripheral tissues and reduced insulin resistance .

- Effects on Gut Microbiota : Recent studies suggest that Tiformin hydrochloride may alter gut microbiota composition, contributing to its metabolic effects and potentially influencing overall health outcomes .

Pharmacokinetics

Tiformin hydrochloride is absorbed predominantly from the small intestine, with an oral bioavailability ranging from 50% to 60%. Peak plasma concentrations are typically reached within 1 to 3 hours after administration. The compound exhibits negligible plasma protein binding and a high volume of distribution (300–1000 L) following a single dose .

Clinical Applications Beyond Diabetes

Recent investigations have highlighted Tiformin hydrochloride's potential applications beyond diabetes management:

- Cancer Research : Studies indicate that Tiformin hydrochloride may possess anti-proliferative effects on various cancer cell lines. Its ability to modulate cellular metabolism has led to exploration as an adjunct therapy in oncology .

- Cardiovascular Health : Research is ongoing into the cardioprotective effects of Tiformin hydrochloride, particularly regarding its impact on endothelial function and lipid metabolism .

- Neurodegenerative Disorders : Emerging evidence suggests that Tiformin hydrochloride may have neuroprotective properties, warranting further exploration in conditions such as Alzheimer's disease.

Case Study: Influenza Treatment

A notable case study examined the effects of buformin (a related biguanide) on influenza outcomes. During a 1971 outbreak, diabetic patients treated with buformin exhibited significantly lower incidence rates of influenza compared to those treated with insulin or sulfonylureas (5.4% vs. 24%, P=0.0003). The findings suggest that biguanides may enhance immune response during viral infections .

Safety Profile

Tiformin hydrochloride is generally well-tolerated; however, gastrointestinal side effects such as diarrhea and nausea are common, particularly at higher doses. Ongoing research continues to evaluate its safety profile as new therapeutic applications are explored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.